molecular formula C13H26N4O3 B142821 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid CAS No. 145328-93-4

6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid

Cat. No. B142821
CAS RN: 145328-93-4
M. Wt: 286.37 g/mol
InChI Key: GHUCSEDQJUERDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid, also known as 6-aminohexanoic acid, is a naturally occurring amino acid that is widely used in the field of biochemistry and biotechnology. It is an important building block for the synthesis of various biomolecules, including polyamides, polyesters, and peptides.

Mechanism Of Action

The mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is not well understood. However, it is thought to work by inhibiting the activity of plasminogen activators, which are enzymes that break down blood clots. This makes it useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism.
Biochemical and Physiological Effects:
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. Additionally, it has a wide range of applications in the field of biochemistry and biotechnology. However, one limitation of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid. One area of research is the development of new biopolymers that can be used in drug delivery and tissue engineering. Another area of research is the development of new methods for synthesizing 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid that are more efficient and environmentally friendly. Additionally, more research is needed to understand the mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid and its potential applications in the treatment of various diseases.

Scientific Research Applications

6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of various biopolymers, such as polyamides, polyesters, and peptides. These biopolymers have a wide range of applications, including drug delivery, tissue engineering, and biodegradable plastics.

properties

CAS RN

145328-93-4

Product Name

6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid

Molecular Formula

C13H26N4O3

Molecular Weight

286.37 g/mol

IUPAC Name

6-[6-(diaminomethylideneamino)hexanoylamino]hexanoic acid

InChI

InChI=1S/C13H26N4O3/c14-13(15)17-10-6-1-3-7-11(18)16-9-5-2-4-8-12(19)20/h1-10H2,(H,16,18)(H,19,20)(H4,14,15,17)

InChI Key

GHUCSEDQJUERDZ-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N

Other CAS RN

145328-93-4

synonyms

SF 6,6
SF-6,6

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.
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